Benzimidazolyltetrafluoroethanesulfonyl fluoride
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Overview
Description
Benzimidazolyltetrafluoroethanesulfonyl fluoride is a specialized chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its benzimidazole ring structure fused with a tetrafluoroethanesulfonyl group, making it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzimidazolyltetrafluoroethanesulfonyl fluoride typically involves the reaction of benzimidazole with tetrafluoroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzimidazolyltetrafluoroethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where the sulfonyl fluoride group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
Benzimidazolyltetrafluoroethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl fluoride group into other molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzimidazolyltetrafluoroethanesulfonyl fluoride exerts its effects involves the interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound's unique structure allows it to modulate the behavior of other molecules, making it a valuable tool in chemical research.
Comparison with Similar Compounds
Benzimidazolyltetrafluoroethanesulfonyl fluoride is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
Benzimidazole derivatives: These compounds share the benzimidazole core but lack the tetrafluoroethanesulfonyl group.
Fluoroalkylsulfonyl compounds: These compounds contain similar sulfonyl fluoride groups but have different aromatic or aliphatic backbones.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1,1,2,2-tetrafluoroethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5N2O2S/c10-8(11,9(12,13)19(14,17)18)16-5-15-6-3-1-2-4-7(6)16/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLTVJLPUHWRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(C(F)(F)S(=O)(=O)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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